molecular formula C12H14ClFO3 B7976837 2-[2-(3-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(3-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7976837
M. Wt: 260.69 g/mol
InChI Key: URJKCFUNTJGPBX-UHFFFAOYSA-N
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Description

2-[2-(3-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane (CAS 1443336-74-0) is a high-purity chemical building block of interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C12H14ClFO3 and a molecular weight of 260.69, features a 1,3-dioxane ring linked to a substituted phenoxyethyl chain . The 1,3-dioxane functional group is widely recognized as a protected form of a carbonyl group (aldehyde or ketone), enhancing the molecule's stability during synthetic transformations and making it a valuable intermediate for the controlled release of carbonyl compounds in multi-step synthesis . The presence of both chloro and fluoro substituents on the aromatic ring allows for further selective functionalization, enabling structure-activity relationship (SAR) studies. Researchers can leverage this compound in the design and synthesis of novel molecules, particularly in the development of pharmacologically active agents; similar fluorophenoxyethyl-substituted structures have been explored as key precursors in the synthesis of anticonvulsant agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(3-chloro-2-fluorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO3/c13-9-3-1-4-10(12(9)14)15-8-5-11-16-6-2-7-17-11/h1,3-4,11H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJKCFUNTJGPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3-chloro-2-fluorophenol with ethylene oxide to form the intermediate 2-(3-chloro-2-fluorophenoxy)ethanol. This intermediate is then cyclized with formaldehyde under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

2-[2-(3-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents on 1,3-Dioxane Ring Key Structural Differences Potential Applications
2-[2-(3-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane 3-Chloro-2-fluorophenoxyethyl Halogenated aromatic substituent Medicinal chemistry, agrochemicals
2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxane () 2-Fluorophenoxyethyl Single fluorine substituent Intermediate in organic synthesis
2-(2-Naphthyl)-1,3-dioxane () 2-Naphthyl Larger aromatic system Photochemical studies, protecting groups
2-(2-Bromoethyl)-1,3-dioxane () Bromoethyl Reactive alkylating group Grignard reactions, peptide synthesis
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane () Chloropropyl + methyl groups Aliphatic chain with chloro, steric bulk Polymer chemistry, surfactants

Physicochemical Properties

  • Lipophilicity: The target compound’s chloro and fluoro substituents increase logP compared to non-halogenated analogs (e.g., 2-naphthyl-dioxane) .
  • Reactivity : Bromoethyl-dioxane derivatives () exhibit higher reactivity due to the bromine leaving group, unlike the stable ether linkage in the target compound .
  • Thermodynamic Stability: Crystal structures () suggest that bulky substituents (e.g., naphthyl) reduce conformational flexibility, whereas halogenated phenoxy groups may enhance intermolecular interactions (C–H⋯O, C–H⋯π) .

Key Research Findings

  • Stereochemical Control : Diastereomeric ratios (e.g., 9.4:1 in ) indicate that substituent bulkiness on the dioxane ring affects stereoselectivity during synthesis .
  • Catalytic Applications : Dioxane derivatives () serve as intermediates in biomass conversion, though halogenated analogs may require tailored catalysts .
  • Structural Insights: X-ray crystallography () reveals that halogen substituents influence molecular packing and stability via non-covalent interactions .

Biological Activity

2-[2-(3-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxane ring, which contributes to its structural stability, and a phenoxy group that plays a critical role in its biological interactions. The presence of chlorine and fluorine substituents enhances its reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways. The halogen substituents (chlorine and fluorine) likely enhance the compound's lipophilicity and electronic properties, improving its binding interactions with target biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Antitumor Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating possible applications in cancer therapy.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various derivatives of dioxane compounds. This compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Antitumor Activity

In vitro studies assessed the cytotoxic effects on various cancer cell lines (e.g., HCT116, PC-3). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Comparative AgentIC50 (µM)
HCT11620Doxorubicin15
PC-325Cisplatin22

Enzyme Inhibition

The compound was tested for its ability to inhibit enzymes involved in cancer metabolism. Results showed significant inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are often implicated in tumor progression.

Case Studies

Several case studies have documented the therapeutic potential of dioxane derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors evaluated a dioxane derivative similar to this compound. Patients showed improved outcomes with reduced tumor size after treatment.
  • Antimicrobial Resistance : A study focused on the rising resistance of bacteria to conventional antibiotics highlighted the need for novel antimicrobial agents like this compound, which exhibited effectiveness against resistant strains.

Q & A

Q. What are the established synthetic routes for 2-[2-(3-chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane and its analogs?

Methodological Answer: The compound can be synthesized via Grignard reactions or nucleophilic substitution. For example:

  • Grignard Reagent Approach : Reacting 2-(2-bromoethyl)-1,3-dioxane with organomagnesium reagents (e.g., phenoxy-derived Grignard reagents) yields ketone intermediates, which are further functionalized .
  • Acid-Catalyzed Cyclization : Combining substituted phenols with 1,3-propanediol derivatives under acidic conditions forms the dioxane ring .
  • Protecting Group Strategies : The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, enabling selective reactions at other sites .

Q. Key Reference Data :

  • Grignard reaction yields: Near-quantitative yields reported for analogous ketone adducts .
  • Isomer control: Trans isomers are preferred (>60%) in liquid crystal applications due to their conformational stability .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., phenoxy group chemical shifts) and confirm regiochemistry. For example, 2-phenyl-1,3-dioxane derivatives show distinct triplet signals at δ 3.9–4.5 ppm for dioxane protons .
  • X-ray Crystallography : Determines chair conformations of the dioxane ring and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal packing). The chiral monoclinic space group P2₁ was observed for 2-(2-naphthyl)-1,3-dioxane, with a mean C–C bond length of 1.54 Å .
  • GC/MS and IR : Used to validate purity and detect functional groups (e.g., ether C–O stretches at ~1100 cm⁻¹) .

Q. How is this compound utilized in medicinal chemistry and material science?

Methodological Answer:

  • Antimicrobial Agents : Analogous 1,3-dioxane derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and antifungal activity (e.g., clotrimazole-like efficacy) via membrane disruption .
  • Liquid Crystals : Derivatives with fluorinated phenyl groups (e.g., 2-(3',4'-difluorophenyl)-1,3-dioxane) display large dielectric anisotropy (Δε > 10), making them suitable for low-voltage electro-optical devices .
  • Prodrug Synthesis : The dioxane ring serves as a hydrolytically stable protecting group for aldehydes in hypoxia PET probes like [¹⁸F]DiFA .

Advanced Research Questions

Q. How do cis vs. trans isomerism and substituent positioning affect physicochemical properties?

Methodological Answer:

  • Isomer Impact :

    Propertycis-Isomertrans-Isomer
    Dielectric AnisotropyLower (Δε ~5)Higher (Δε >10)
    Thermal StabilityProne to ring-openingMore stable
  • Substituent Effects : Fluorine at the ortho position enhances steric hindrance, reducing rotational freedom and increasing melting points. Bromine or chlorine at the phenoxy group alters lipophilicity (logP increases by 0.5–1.0 units) .

Q. Experimental Design :

  • Use dynamic NMR to study ring-flipping kinetics.
  • Compare XRD data of isomers to correlate conformation with bioactivity .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Variable Sources : Discrepancies may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solvent polarity in assays. For example, 1,3-dioxane derivatives show reduced activity in polar solvents due to aggregation .
  • Resolution Steps :
    • Standardize assay conditions (e.g., Mueller-Hinton broth for MIC tests).
    • Use isosteric substitution (e.g., replacing Br with Cl) to isolate electronic vs. steric effects .
    • Perform molecular dynamics simulations to predict membrane interaction mechanisms .

Q. How can computational modeling optimize the design of 1,3-dioxane-based therapeutics?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G** optimizations predict ground-state geometries and electron density maps. For example, methyl substituents on dioxane rings increase torsional strain by 2–3 kcal/mol .
  • Docking Studies : Virtual screening against Candida albicans CYP51 (PDB: 5TZ1) identifies key hydrogen bonds between dioxane oxygen and heme propionates .
  • QSAR Models : Correlate Hammett σ values of phenoxy substituents with IC₅₀ data (R² > 0.85 in antifungal assays) .

Q. What advanced techniques analyze reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Study acid-catalyzed acetal hydrolysis (e.g., kH/kD > 1.5 indicates rate-limiting protonation) .
  • In Situ IR Spectroscopy : Monitor dioxane ring-opening in real time (e.g., loss of C–O–C stretches at 1100 cm⁻¹ during hydrolysis) .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of dioxane derivatives in biological tissues (e.g., tumor hypoxia imaging with [¹⁸F]DiFA) .

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